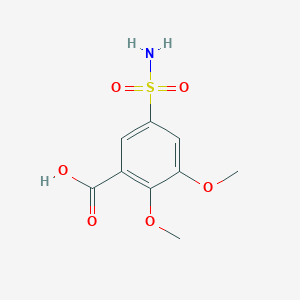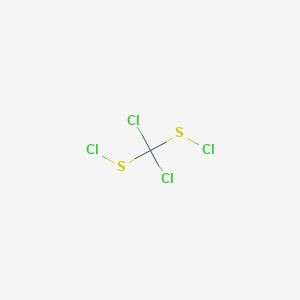
Dichloromethanedisulfenyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethanedisulfenyl chloride (DMDS) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile reagent that is used in a variety of chemical reactions, including thiol-disulfide exchange reactions and the synthesis of disulfides.
Aplicaciones Científicas De Investigación
Dichloromethanedisulfenyl chloride has a wide range of applications in scientific research. It is commonly used in the synthesis of disulfides, which are important in the study of protein folding and stability. Dichloromethanedisulfenyl chloride is also used in thiol-disulfide exchange reactions, which are important in the study of redox signaling and oxidative stress. In addition, Dichloromethanedisulfenyl chloride is used in the synthesis of sulfur-containing compounds, which have a variety of biological activities.
Mecanismo De Acción
Dichloromethanedisulfenyl chloride reacts with thiols to form disulfides. This reaction is reversible, and the equilibrium between the thiol and disulfide forms can be controlled by adjusting the reaction conditions. Dichloromethanedisulfenyl chloride is also a potent oxidizing agent and can oxidize thiols to sulfenic acids, sulfinic acids, and sulfonic acids. This reaction can be used to probe the redox state of proteins and other biomolecules.
Efectos Bioquímicos Y Fisiológicos
Dichloromethanedisulfenyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. Dichloromethanedisulfenyl chloride has also been shown to have anti-inflammatory and antioxidant effects. In addition, Dichloromethanedisulfenyl chloride has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichloromethanedisulfenyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively easy to synthesize and can be obtained in large quantities. However, Dichloromethanedisulfenyl chloride is highly reactive and can be difficult to handle. It also has a pungent odor and can be irritating to the eyes and respiratory system.
Direcciones Futuras
There are several future directions for the study of Dichloromethanedisulfenyl chloride. One area of interest is the development of new synthetic methods for Dichloromethanedisulfenyl chloride and related compounds. Another area of interest is the study of the biological activities of Dichloromethanedisulfenyl chloride and its derivatives. This includes the study of the mechanism of action of Dichloromethanedisulfenyl chloride and the identification of new targets for Dichloromethanedisulfenyl chloride-based therapies. Finally, the development of new applications for Dichloromethanedisulfenyl chloride in chemical biology and drug discovery is an area of ongoing research.
Métodos De Síntesis
Dichloromethanedisulfenyl chloride is synthesized by reacting methanesulfonyl chloride with sodium disulfide. The reaction proceeds in the presence of a base, such as triethylamine, and produces Dichloromethanedisulfenyl chloride as a byproduct. The synthesis of Dichloromethanedisulfenyl chloride is relatively straightforward and can be carried out on a large scale.
Propiedades
Número CAS |
17494-65-4 |
|---|---|
Nombre del producto |
Dichloromethanedisulfenyl chloride |
Fórmula molecular |
CCl4S2 |
Peso molecular |
218 g/mol |
Nombre IUPAC |
[dichloro(chlorosulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/CCl4S2/c2-1(3,6-4)7-5 |
Clave InChI |
MFYSEWZWUCCVGO-UHFFFAOYSA-N |
SMILES |
C(SCl)(SCl)(Cl)Cl |
SMILES canónico |
C(SCl)(SCl)(Cl)Cl |
Sinónimos |
Dichloromethanedisulfenyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



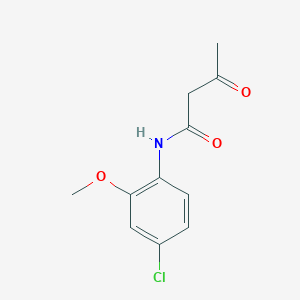
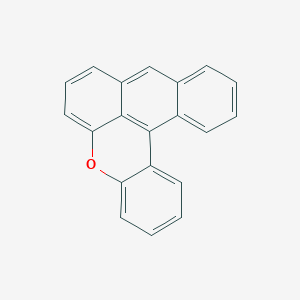
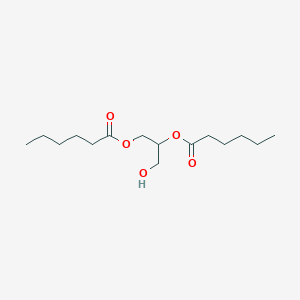
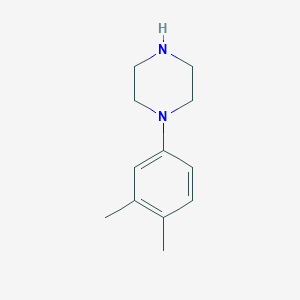

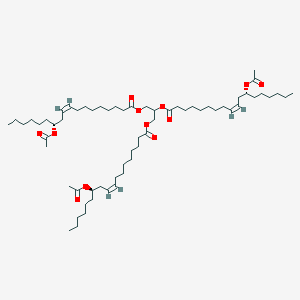
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
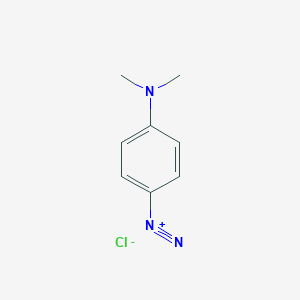
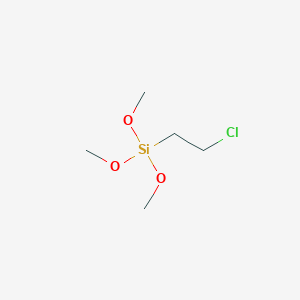
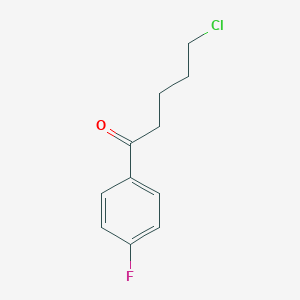
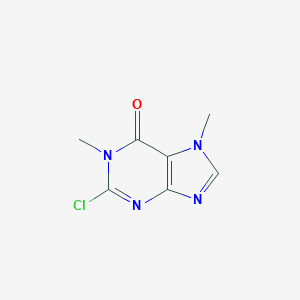

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
